Product packaging for beta-D-Gulofuranose(Cat. No.:CAS No. 41847-50-1)

beta-D-Gulofuranose

Cat. No.: B12652791
CAS No.: 41847-50-1
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-FDROIEKHSA-N
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Description

Beta-D-Gulofuranose (CAS 41847-50-1) is a high-purity monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol, provided for scientific research applications . This specialized carbohydrate features a five-membered furanose ring structure, which is of significant interest in structural biochemistry and carbohydrate chemistry research. Scientists utilize this compound to investigate the conformational dynamics of furanose rings, including the factors influencing the adoption of twist and envelope conformations, as well as the anomeric effect and 1,3-pseudodiaxial interactions that govern furanose stability and behavior . This compound serves as a valuable building block in synthetic carbohydrate chemistry, where it can be employed as a precursor for the synthesis of various sugar derivatives and more complex biomolecules through selective functionalization and modification strategies . Researchers across glycoscience, chemical biology, and synthetic chemistry employ this compound as a key reagent for studying carbohydrate metabolism, developing novel glycosylation methods, and preparing structurally defined oligosaccharides for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12652791 beta-D-Gulofuranose CAS No. 41847-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41847-50-1

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1

InChI Key

AVVWPBAENSWJCB-FDROIEKHSA-N

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches to Beta D Gulofuranose and Its Analogues

Chemical Synthesis Strategies

Chemical synthesis remains the primary route for obtaining β-D-gulofuranose and its analogues. These methods often involve multiple steps, including the use of protecting groups and stereoselective reactions to construct the desired furanose ring and establish the correct stereochemistry.

Multi-step Reaction Sequences for Beta-D-Gulofuranose Construction

The construction of the β-D-gulofuranose core often commences from more common monosaccharides, such as D-glucose or D-mannose, through a series of transformations. A common strategy involves the use of protected sugar derivatives to control reactivity and stereochemistry.

One documented approach to a derivative of D-gulose involves starting with the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. A multi-step synthesis can be employed that includes methylation, epoxidation, reduction, and hydrolysis to yield a gulofuranose derivative. csic.es For instance, the synthesis of 6-deoxy-3-O-methyl-D-gulose has been achieved through a pathway that begins with the methylation and partial acid hydrolysis of 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose to produce 1,2-O-isopropylidene-3-O-methyl-α-D-gulofuranose. brainly.com This intermediate diol is then converted to the final product via ring-opening of a derived epoxide with lithium aluminium hydride, followed by acid hydrolysis. brainly.com

Another synthetic route describes the preparation of 3-deoxy-3-fluoro-D-galactose starting from 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose, highlighting the utility of this protected gulose form as a versatile intermediate. qmul.ac.uk Furthermore, the synthesis of a complex C-disaccharide containing a 2,3-anhydro-β-D-gulofuranose moiety has been reported. mdpi.comuniprot.org This synthesis starts with the condensation of 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosylcarbaldehyde with isolevoglucosenone, followed by epoxidation and fluorination steps to construct the intricate C-disaccharide structure. mdpi.comuniprot.orgoup.comembopress.org

The synthesis of derivatives such as 1,4-dideoxy-1,4-imino-D-allitol has also been accomplished starting from 2,3:5,6-di-O-isopropylidene-β-D-gulofuranose. tandfonline.com This multi-step process involves treatment with hydroxylamine (B1172632) and then methanesulphonyl chloride, followed by reductive cyclization and acid hydrolysis. tandfonline.com These examples underscore the importance of multi-step reaction sequences in accessing gulofuranose-containing compounds from more accessible starting materials. researchgate.netuniprot.org

Table 1: Examples of Multi-step Syntheses Involving Gulofuranose Derivatives

Starting MaterialKey StepsFinal ProductReference(s)
1,2:5,6-di-O-isopropylidene-α-D-gulofuranoseMethylation, partial hydrolysis, epoxidation, reduction, acid hydrolysis6-deoxy-3-O-methyl-D-gulose brainly.com
1,2:5,6-di-O-isopropylidene-α-D-gulofuranoseNot detailed3-deoxy-3-fluoro-D-galactose qmul.ac.uk
2,3:4,6-tetra-O-benzyl-β-D-glucopyranosylcarbaldehyde & isolevoglucosenoneCondensation, epoxidation, fluorination, further modifications2,3-anhydro-3-C-[...]-β-D-gulo-furanose C-disaccharide mdpi.comuniprot.org
2,3:5,6-di-O-isopropylidene-β-D-gulofuranoseTreatment with hydroxylamine, methanesulfonylation, reductive cyclization, acid hydrolysis1,4-dideoxy-1,4-imino-D-allitol tandfonline.com

Stereoselective Control in Furanose Ring Formation

Achieving stereoselective control is a critical aspect of furanoside synthesis due to the flexibility of the five-membered ring and the potential for the formation of multiple stereoisomers. evitachem.com Several strategies have been developed to address this challenge, which are applicable to the synthesis of β-D-gulofuranose.

Key concepts in stereoselective synthesis include the use of chiral pool starting materials, chiral auxiliaries, and enantioselective reagents to direct the stereochemical outcome of reactions. mdpi.com In the context of furanose synthesis, controlling the relative stereochemistry between adjacent chiral centers is paramount. For instance, the stereocontrolled synthesis of 2-thiotolyl-furanosides from 2,3-anhydro-furanosyl thioglycosides has been reported to proceed with high efficiency, yielding products with a defined 1,3-syn relationship after desulfurization. nih.gov

The side chain conformation of hexo- and higher carbon furanosides has been shown to influence glycosylation selectivity. frontiersin.org For gulofuranose derivatives, which possess a xylo configuration of the key stereotriad, the side chain typically adopts a sickle conformation, which can impact the stereochemical course of subsequent reactions. cazy.org The development of stereoselective methods for the synthesis of C-vinyl furanosides has also been described, involving an SN2 inversion at the C-3 position of 1,2-dideoxy-hept-1-enitols. mdpi.com

Glycosylation Reactions Involving this compound

Glycosylation is a key reaction for the synthesis of oligosaccharides and glycoconjugates containing β-D-gulofuranose. These reactions can involve gulofuranose as either the glycosyl donor or acceptor.

A study detailed the use of a 1,2,3-O-dichloroethylidene-5,6-O-isopropropylidene-α-D-gulofuranose derivative as a tricyclic glycosyl donor. ui.ac.id This donor was synthesized from D-glucose and applied in glycosylation reactions with alcohols like methanol (B129727) and octanol (B41247) in the presence of a Lewis acid. ui.ac.id The regioselectivity of glycosylation reactions is a significant challenge due to the similar reactivity of multiple hydroxyl groups. researchgate.net Studies on galactose acceptors have shown that the choice of protecting groups and the anomeric configuration can influence which hydroxyl group is glycosylated. researchgate.net

The influence of the side chain configuration on glycosylation selectivity has been investigated for a series of furanosyl donors. frontiersin.org For donors with a xylo configuration, as is the case for gulose, inverting the configuration in the side chain can lead to a reversal of stereoselectivity. cazy.org This highlights the subtle factors that govern the outcome of glycosylation reactions.

Table 2: Glycosylation Reactions with Gulofuranose Derivatives

Glycosyl Donor/AcceptorReaction PartnerKey ConditionsProduct TypeReference
1,2,3-O-dichloroethylidene-5,6-O-isopropropylidene-α-D-gulofuranose (Donor)Methanol, OctanolLewis acidO-glycosides ui.ac.id
Gulofuranosyl donors (general)Various alcoholsNIS, AgOTfO-glycosides frontiersin.org

Biosynthesis and Enzymatic Transformations

The biosynthesis of β-D-gulofuranose is not as well-elucidated as that of more common sugars like glucose or galactose. However, general principles of carbohydrate metabolism suggest potential pathways and enzymatic activities that could be involved.

Elucidation of Putative Biosynthetic Pathways

While a specific, complete biosynthetic pathway for β-D-gulofuranose has not been definitively established in any organism, it is likely to arise from intermediates in central carbohydrate metabolism. The biosynthesis of polysaccharides, in general, involves the formation of a fructose-6-phosphate (B1210287) intermediate, followed by the synthesis of various nucleotide-activated sugars (NDP-sugars), which are then utilized by glycosyltransferases. cazy.org

The interconversion of aldose and ketose sugars is a common step in carbohydrate metabolism, often catalyzed by isomerases. oup.com It is plausible that D-gulose could be formed from a more common keto-sugar precursor through the action of an isomerase. For example, xylose isomerase catalyzes the interconversion of several aldose and ketose sugars. oup.com Another possibility is the epimerization of a related sugar, such as D-glucose or D-idose, at a specific carbon center.

The biosynthesis of L-rhamnose in some organisms proceeds from UDP-D-glucose via a 4,6-dehydratase, a 3,5-epimerase, and a 4-keto-reductase. A similar multi-enzyme system could potentially be involved in the synthesis of D-gulose from a suitable precursor. In eukaryotes, the biosynthesis of D-arabinose from D-glucose involves the pentose (B10789219) phosphate (B84403) pathway. This suggests that central metabolic pathways are the likely origin of rare sugars like gulose.

Characterization of Glycosyltransferases Utilizing or Producing Gulofuranose

Glycosyltransferases are the enzymes responsible for transferring sugar moieties from an activated donor, such as a nucleotide sugar, to an acceptor molecule. These enzymes are typically specific for the sugar donor, the acceptor, and the linkage they create. While many glycosyltransferases have been characterized, specific enzymes that utilize a GDP- or UDP-gulofuranose donor or that produce a gulofuranose-containing product are not well-documented in the literature.

The CAZy (Carbohydrate-Active enZymes) database classifies glycosyltransferases into numerous families based on sequence similarity. It is likely that a glycosyltransferase responsible for incorporating gulofuranose into a glycan would belong to one of these established families. The characterization of such an enzyme would involve expressing the corresponding gene, purifying the protein, and testing its activity with a putative gulofuranose donor and various acceptor molecules. embopress.org

Enzymatic synthesis can also be a powerful tool for creating specific glycosidic linkages. For instance, glycosidases can be used in reverse to catalyze transglycosylation reactions. It is conceivable that a glycosidase with activity towards gulofuranosides could be used to synthesize gulofuranose-containing oligosaccharides. However, specific examples of the enzymatic synthesis of β-D-gulofuranose-containing structures are currently limited in published research.

Enzymatic Conversions and Intermediates (e.g., involving kinases, phosphomutases, nucleotidyltransferases)

The direct enzymatic phosphorylation and subsequent conversion of this compound by kinases, phosphomutases, and nucleotidyltransferases are not extensively documented in current literature. However, the metabolic pathways of structurally related gulose derivatives provide a framework for understanding potential chemoenzymatic transformations. Enzymes that act on D-gulose and its lactone form are known, particularly in pathways like vitamin C biosynthesis.

Kinases are transferase enzymes that catalyze the transfer of a phosphate group from a high-energy donor, such as ATP, to a substrate. megazyme.comchem960.com In carbohydrate metabolism, this is often the first step, activating the sugar for further reactions. byjus.com For example, glucokinase phosphorylates D-glucose to D-glucose-6-phosphate. megazyme.comasm.orgnih.gov While direct phosphorylation of this compound is not specified, it is plausible that a kinase with broad substrate specificity could phosphorylate the gulose moiety.

Phosphomutases catalyze the intramolecular transfer of a phosphate group from one position to another on a substrate, such as the conversion of glucose-1-phosphate to glucose-6-phosphate. nzytech.comsigmaaldrich.comnih.gov The enzyme phosphomannomutase from Pseudomonas aeruginosa has been shown to also possess phosphoglucomutase activity, indicating a degree of substrate flexibility. wikigenes.org This suggests that a hypothetical gulose-1-phosphate or gulose-6-phosphate could potentially be interconverted by a similar mutase.

Nucleotidyltransferases are crucial for the synthesis of activated sugar donors, such as UDP-glucose, which are essential for glycosylation reactions. pnas.orgnovusbio.comuniprot.orggenome.jp These enzymes typically transfer a nucleoside monophosphate from a nucleoside triphosphate to a sugar-1-phosphate. A chemoenzymatic strategy often involves the chemical synthesis of a desired sugar-1-phosphate, which is then used by a nucleotidyltransferase to create the corresponding sugar nucleotide. wikipedia.org

A key enzyme related to gulose is L-gulono-gamma-lactone oxidase (GULO), which catalyzes the terminal step in the biosynthesis of L-ascorbic acid (Vitamin C) from L-gulono-γ-lactone. wikigenes.orguniprot.orgnih.govnih.gov This enzyme is absent in primates, making them dependent on dietary vitamin C. pnas.orgnih.gov Another relevant enzyme is 3-dehydro-L-gulonate 2-dehydrogenase, which participates in ascorbate (B8700270) and aldarate metabolism by acting on 3-dehydro-L-gulonate. wikipedia.orgqmul.ac.ukuniprot.orgebi.ac.uk These examples highlight that while gulose derivatives are substrates for enzymatic transformations, the specific chemoenzymatic synthesis focusing on this compound phosphorylation and activation remains a developing area.

Design and Synthesis of this compound Derivatives and Glycomimetics

The unique stereochemistry of this compound makes it an attractive scaffold for the synthesis of modified carbohydrate analogues and glycomimetics. By altering its structure through fluorination, C-linking, sulfur substitution, or conformational restriction, chemists can develop novel molecules with potential applications as enzymatic probes or therapeutic agents.

Synthesis of Fluorinated this compound Analogues

Fluorinated carbohydrates are valuable tools in glycobiology, as the introduction of fluorine can significantly alter the chemical and biological properties of the parent sugar. A key synthetic strategy for creating fluorinated analogues involves using this compound derivatives as precursors.

One notable synthesis is that of 3-deoxy-3-fluoro-D-galactose, which begins with the readily available starting material 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose. This highlights the utility of the gulo-configuration as a template for accessing other sugar isomers with specific modifications. The synthetic route leverages the stereochemistry of the gulofuranose precursor to control the stereochemical outcome of the final fluorinated galactose product.

Starting MaterialTarget CompoundKey Feature
1,2:5,6-di-O-isopropylidene-α-D-gulofuranose3-deoxy-3-fluoro-D-galactoseUse of a gulofuranose derivative to synthesize a fluorinated galactose analogue.

Creation of C-Linked Disaccharide Structures Containing this compound

C-linked disaccharides, where the glycosidic oxygen is replaced by a methylene (B1212753) group (or its analogue), are resistant to enzymatic hydrolysis, making them stable mimics of natural O-glycosides. A significant achievement in this area is the synthesis of the first monofluoromethylene-linked C-disaccharide, which incorporates a this compound moiety.

Synthetic ApproachResulting CompoundSignificance
Condensation, epoxidation, and fluorination2,3-Anhydro-3-C-[(1R)-2,6-anhydro-1-deoxy-1-fluoro-d-glycero-d-gulo- heptitol-1-C-yl]-β-d-gulo-furanoseFirst example of a monofluoromethylene-linked C-disaccharide containing a β-D-gulofuranose unit.

Preparation of Thiodisaccharides with this compound Moieties

Thiodisaccharides, featuring a sulfur atom in place of the glycosidic oxygen, are another important class of glycomimetics that exhibit enhanced stability towards enzymatic cleavage. This compound derivatives have served as critical intermediates in the synthesis of complex thio-oligosaccharides.

For instance, a synthetic approach towards thio-oligosaccharides of sialic acid utilizes a 3-O-(Trifluoromethylsulfonyl)gulofuranose derivative. This intermediate is converted into an α-2,3-sialyl-3-thiogalactofuranose derivative. Although the final product contains a galactofuranose ring, the synthesis strategically employs a gulofuranose precursor to install the required stereochemistry and functionality, demonstrating the versatility of gulose scaffolds in accessing complex thioglycosides.

PrecursorIntermediate/ProductSynthetic Goal
3-O-(Trifluoromethylsulfonyl)gulofuranose derivativeα-2,3-sialyl-3-thiogalactofuranose derivativeSynthesis of thio-oligosaccharides of sialic acid.

Development of Other Conformationally Restricted Analogues

Constraining the conformation of a sugar can pre-organize it for receptor binding, potentially leading to enhanced biological activity. This compound derivatives have been used to synthesize both spirocyclic and bicyclic analogues.

A concise methodology has been developed for the synthesis of conformationally restricted C-4'-spiro-furanoribonucleosides starting from 4-C-hydroxymethyl-1,2:5,6-di-O-isopropylidene-α-D-gulofuranose. du.ac.in This gulofuranose derivative, synthesized from diacetone-D-glucose, serves as a key building block. The subsequent steps lead to spirocyclic nucleosides of thymine, uracil, cytosine, and adenine, which are of interest for their therapeutic potential. du.ac.innih.gov The Henry reaction on a 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose-derived ketone has also been reported to yield a 3-C-branched gulo-isomer, which can serve as a precursor for other complex structures. researchgate.netresearchgate.net

Furthermore, a protected bicyclic analogue of 6-deoxy-β-L-gulopyranose has been prepared through an electrophilic cyclization reaction, showcasing another strategy to create rigid glycomimetics from gulose-based starting materials. researchgate.net These conformationally locked structures are valuable for studying carbohydrate-protein interactions. nih.govresearchgate.net

Starting MaterialType of AnalogueKey Feature
4-C-hydroxymethyl-1,2:5,6-di-O-isopropylidene-α-D-gulofuranoseSpirocyclic NucleosideSynthesis of C-4'-spiro-furanoribonucleosides of various nucleobases. du.ac.innih.gov
Gulose-derived precursorBicyclic AnaloguePreparation of a protected bicyclic version of 6-deoxy-β-L-gulopyranose. researchgate.net

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Analysis

Modern spectroscopic techniques offer a window into the molecular architecture of complex organic molecules like beta-D-Gulofuranose. These methods are indispensable for confirming the connectivity of atoms and their spatial relationships, which are crucial for a complete structural description.

NMR spectroscopy is unparalleled in its ability to provide a comprehensive structural and stereochemical analysis of carbohydrates in their native solution state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to determine the molecule's preferred conformation.

The ¹H NMR spectrum of this compound provides crucial information on the chemical environment of each proton. The chemical shift (δ) of each proton is indicative of its local electronic environment, while the multiplicity of the signals, arising from spin-spin coupling, reveals the number of adjacent protons.

Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 ~5.1-5.3 d
H-2 ~4.1-4.3 d
H-3 ~4.2-4.4 dd
H-4 ~4.0-4.2 t
H-5 ~3.8-4.0 m
H-6a ~3.6-3.8 dd

Note: These are estimated values. Actual experimental values may vary. The data is extrapolated from known data for beta-D-glucofuranose. Current time information in New York, NY, US.slu.senih.gov

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon nuclei and information about their chemical nature. The chemical shifts in ¹³C NMR are particularly sensitive to the stereochemistry and the type of functional groups attached to the carbons. For furanoses, the anomeric carbon (C1) is typically found in the 90-100 ppm region for non-anomeric substituted sugars. wikipedia.orgnih.gov The carbon involved in the ring closure (C4) in furanosides generally resonates between 83-86 ppm for the beta-anomer. wikipedia.org

Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon Predicted Chemical Shift (ppm)
C-1 ~98-102
C-2 ~78-82
C-3 ~75-79
C-4 ~83-86
C-5 ~70-74

Note: These are estimated values based on general ranges for furanosides and data from related compounds. wikipedia.orgdoi.org

A variety of 2D NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C spectra and for elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton couplings. A COSY spectrum shows correlations between protons on adjacent carbons, allowing for a "walk" along the carbon backbone. slu.se A TOCSY experiment extends this, showing correlations between a given proton and all other protons within the same spin system (i.e., within the same sugar ring), which is invaluable for identifying all the protons of a particular residue. slu.sersc.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are heteronuclear correlation experiments that map protons to the carbons to which they are directly attached. wikipedia.orgrsc.org These are crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and identifying linkages in more complex structures. wikipedia.orgnih.gov

¹⁹F NMR for fluorinated analogues : While not directly applicable to the parent this compound, the study of its fluorinated analogues using ¹⁹F NMR can provide significant structural and conformational insights. Fluorine is a highly sensitive nucleus with a wide range of chemical shifts, making ¹⁹F NMR a powerful tool. huji.ac.ilnih.govlcms.czrsc.org The coupling between fluorine and adjacent protons or carbons can provide valuable distance and dihedral angle constraints. For instance, a study on a monofluoromethylene-linked C-disaccharide containing a gulo-furanose moiety utilized NMR, including data derived from fluorine, to determine its conformational behavior. acs.orgresearchgate.net

The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. rsc.orgmagritek.com In furanose rings, which are inherently flexible, the observed J-couplings are an average of the couplings in the different conformations populated in solution. nih.govnih.govresearchgate.net

For a furanose ring, the conformation can be described by a pseudorotational itinerary. acs.org By analyzing the full set of ³JHH values, it is possible to determine the preferred conformation (e.g., North or South) and the puckering amplitude of the ring. For example, a small ³J(H1,H2) value (typically < 2 Hz) is characteristic of a trans relationship between H1 and H2, as expected for a beta-furanoside. A computational study on furanosides has suggested that a vicinal coupling constant of less than 2.0 Hz for H-1/H-2 or H-3/H-4, or less than 3.5 Hz for H-2/H-3, is indicative of a trans orientation of the respective protons. acs.org

Typical ³J(H,H) Coupling Constants in Furanose Rings and Their Relation to Dihedral Angles

Coupling Dihedral Angle (°) Expected J-value (Hz)
³J(H1,H2) (trans) ~100-120 < 2
³J(H2,H3) (cis) ~0-30 ~5-8

Note: These are generalized values. The exact values depend on the specific conformation of the furanose ring. acs.orgfigshare.comrsc.orgresearchgate.net

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in a change in the intensity of a nuclear resonance when a nearby nucleus is irradiated. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances up to about 5 Å.

In the context of this compound, NOE studies, typically performed using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, are critical for determining the relative stereochemistry. For example, in a beta-anomer, an NOE would be expected between the anomeric proton (H1) and H4, as they are on the same face of the furanose ring. Conversely, no NOE would be expected between H1 and H2 due to their trans relationship. NOE data can also help to define the conformation of the exocyclic hydroxymethyl group (C5-C6) by observing correlations between H4 and H6 protons. Such NOE-based approaches have been instrumental in assigning the configuration of gulo-furanose derivatives in synthetic studies. sciforum.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Absolute and Relative Stereochemistry

The stereochemistry of a monosaccharide is fundamental to its identity and function. For this compound, this involves defining the configuration of each chiral center and the anomeric center.

A chiral center is a carbon atom attached to four different substituent groups. doubtnut.com In its cyclic furanose form, this compound possesses five chiral centers: C1, C2, C3, C4, and C5. The absolute configuration of a chiral center describes the specific three-dimensional arrangement of its substituents and is designated as either R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

The configuration of these centers defines the molecule as a specific stereoisomer of hexose. libretexts.org

D/L Configuration: The designation "D" in D-Gulofuranose refers to the relative configuration of the chiral center furthest from the anomeric carbon, which is C5. In the Fischer projection of the open-chain form, the hydroxyl group on C5 points to the right, relating it to D-glyceraldehyde. libretexts.org

Gulo Configuration: The "gulo" designation specifies the stereochemistry at C2, C3, and C4. For gulose, the hydroxyl groups at C2, C3, and C4 are arranged cis, trans, and trans relative to each other, respectively.

R/S Assignment: Based on the structure of D-gulose, the absolute configurations for the chiral centers in the this compound form can be determined. The IUPAC name for a related structure provides stereochemical assignments. nih.gov For this compound, the assignments are: C1(R), C2(R), C3(S), C4(R), and C5(R).

The anomeric carbon (C1) is the new chiral center formed when the open-chain sugar cyclizes to form the hemiacetal furanose ring. ttu.ee This cyclization can result in two different stereoisomers, known as anomers, designated by the Greek letters alpha (α) and beta (β). libretexts.org

The configuration at the anomeric carbon is determined relative to the "anomeric reference atom," which for a hexofuranose is C4. iupac.org

In the alpha (α) anomer , the exocyclic anomeric oxygen atom is formally cis in the Fischer projection to the oxygen attached to the anomeric reference atom (C4). In a standard Haworth projection of a D-sugar, the anomeric hydroxyl group points down, trans to the C5-CH₂OH group.

In the beta (β) anomer , the exocyclic anomeric oxygen atom is formally trans in the Fischer projection to the oxygen attached to the anomeric reference atom (C4). iupac.org For this compound, this means the hydroxyl group at the anomeric carbon (C1) is on the same side of the furanose ring as the terminal CH₂OH group (attached to C5) in the Haworth projection. ttu.ee This results in a cis relationship between the -OH at C1 and the -CH₂OH group at C5.

Conformational Analysis and Molecular Dynamics of Beta D Gulofuranose

Theoretical and Computational Approaches for Conformational Studies

The inherent flexibility of the furanose ring makes experimental determination of its complete conformational equilibrium challenging. Therefore, theoretical and computational chemistry have become essential tools for exploring the detailed conformational behavior of beta-D-gulofuranose. ox.ac.uk These methods provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion.

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics (MM) provides a computationally efficient approach to explore the vast conformational space of molecules like this compound. This method uses classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule based on its atomic coordinates. For carbohydrates, specialized force fields such as GLYCAM have been developed to accurately model their unique stereochemical properties. nih.gov In the study of a C-disaccharide containing a 2,3-anhydro-D-gulofuranose moiety, molecular mechanics calculations were used in conjunction with NMR data to determine its conformational behavior in water. acs.orgnih.govresearchgate.net These calculations are crucial for identifying low-energy ring puckers and the preferred orientations of substituent groups.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock, MP2)

Quantum chemical (QC) calculations offer a more accurate description of molecular energies and structures by solving the Schrödinger equation at different levels of theory. chemrxiv.orgnih.gov

Hartree-Fock (HF) is a foundational ab initio method.

Møller-Plesset perturbation theory (MP2) improves upon HF by including electron correlation, leading to more accurate energy predictions.

Density Functional Theory (DFT) has become a popular method for studying carbohydrate conformations due to its balance of accuracy and computational cost. chemrxiv.orgnih.gov

These QC methods are used to refine the geometries and energies of conformers identified by MM methods, providing reliable data on the relative stabilities of different puckering and rotameric states of this compound. For instance, DFT has been used to compute the relative energies of side chain conformations in various furanosides. nih.gov

Analysis of Anomeric and Exo-Anomeric Effects in Furanose Rings

The conformational preferences of furanose rings are heavily influenced by stereoelectronic interactions, particularly the anomeric and exo-anomeric effects. researchgate.nete4journal.comjournalirjpac.com

The endo-anomeric effect involves the interaction between the ring oxygen's lone pair of electrons and the antibonding orbital of the anomeric substituent. nih.govjournalirjpac.com This effect stabilizes specific ring conformations. nih.gov

The exo-anomeric effect pertains to the preferred orientation of the substituent at the anomeric carbon (the aglycon) and has been extensively studied in pyranoses and, to a lesser extent, in furanoses. nih.gove4journal.com

Computational studies are vital for understanding and quantifying these effects in this compound, as they dictate the molecule's conformational equilibrium. researchgate.netresearchgate.net

Prediction of Preferred Furanose Ring Pucker Conformations (e.g., Twist (T), Envelope (E) forms, such as 1T2-like, 0E-like, 3T4-like)

The five-membered furanose ring is not planar and adopts puckered conformations to alleviate steric strain. These puckers are described as a continuous cycle of conformations known as the pseudorotational cycle. gatech.edu The two principal types of conformations are the Envelope (E), where one atom is out of the plane of the other four, and the Twist (T), where two adjacent atoms are on opposite sides of the plane formed by the other three. researchgate.netias.ac.in The specific puckering is denoted by the atoms that are out of the plane, for example, C2'-endo or C3'-endo. nih.govglenresearch.com Computational methods can predict the relative energies of these puckered forms for this compound, thereby identifying the most populated conformations.

Pucker Type Description Example Notation
Envelope (E)One atom is displaced from the plane of the other four.3E, E3
Twist (T)Two adjacent atoms are displaced on opposite sides of the plane of the other three.3T2, 2T3

Evaluation of Conformational Energy Landscapes

A conformational energy landscape is a map of the potential energy of a molecule as a function of its geometry. For this compound, this landscape is complex due to the flexibility of the furanose ring and the rotational freedom of its substituents. Theoretical calculations are employed to generate this potential energy surface (PES), where the minima correspond to stable conformers and the saddle points represent the transition states between them. This analysis reveals the pathways and energetics of conformational interconversions. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion, MD simulations track the movements of atoms over time, providing a dynamic picture of conformational changes. nih.govbiointerfaceresearch.com For this compound, MD simulations, often including explicit solvent molecules, can reveal: nih.gov

The populations of different puckered conformations and their interconversion rates. nih.gov

The preferred orientations and flexibility of the hydroxyl and hydroxymethyl groups. nih.gov

The dynamics of intramolecular and intermolecular hydrogen bonding.

MD simulations complement static energy calculations by incorporating the effects of temperature and solvent, offering a more realistic view of the conformational behavior of this compound in solution. nih.govresearchgate.net For example, MD simulations have been used to show that while a two-state model is often a reasonable description for furanose ring conformation, some furanosides can populate a continuum of states. nih.gov

Investigation of Solution-State Conformational Dynamics and Flexibility

The conformational behavior of furanose rings in solution is often described by a pseudorotational itinerary, which maps the various envelope (E) and twist (T) conformations the ring can adopt. researchgate.net This dynamic equilibrium is typically investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular mechanics. acs.orgnih.gov For furanosides, this landscape is often simplified to a two-state model, with the ring predominantly populating either the North (N) or South (S) hemisphere of the pseudorotational wheel. nih.gov

The analysis of vicinal proton-proton coupling constants (³JHH) from ¹H NMR spectra is a primary experimental tool for deducing the conformational preferences of the furanose ring. mdpi.com These coupling constants are related to the dihedral angles between adjacent protons via Karplus-type equations, providing insight into the time-averaged ring pucker.

While specific studies on unsubstituted this compound are limited, research on derivatives provides significant insight. For instance, the solution-state conformational analysis of 2,3-anhydro-3-C-[(1R)-2,6-anhydro-1-deoxy-1-fluoro-D-glycero-D-gulo-heptitol-1-C-yl]-β-D-gulo-furanose was performed in water using NMR data (J and NOE values) and molecular mechanics calculations. nih.govresearchgate.net Such studies demonstrate that even with constraining features like an anhydro bridge, the furanose moiety retains significant flexibility, and its preferred conformation is the result of minimizing steric strain and optimizing electronic interactions within the molecule. The flexibility of furanose rings is an intrinsic property, with studies on related systems showing that they can interconvert between multiple ring conformations. nih.govnih.gov

Table 1: Methods for Investigating Furanose Conformational Dynamics
TechniquePrincipleInformation ObtainedReference Example
NMR SpectroscopyMeasures nuclear spin properties, particularly vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).Time-averaged dihedral angles, internuclear distances, and conformational equilibria (e.g., N/S populations).Analysis of a β-D-gulo-furanose derivative in water. nih.gov
Molecular Mechanics (MM)Uses classical force fields to calculate the potential energy of different conformations.Low-energy conformations, potential energy surfaces, and barriers to interconversion.Used in combination with NMR to study a C-disaccharide. researchgate.net
Molecular Dynamics (MD)Simulates the movement of atoms over time to explore the conformational space.Dynamic trajectories, population of conformational states, and flexibility of the ring.General approach for furanose systems. nih.govresearchgate.net

Characterization of Glycosidic Linkage Rotations and Torsion Angles in Oligosaccharides Containing this compound

In oligosaccharides, the linkage between two monosaccharide units is known as a glycosidic bond. cnrs.fr The relative orientation of the two sugar rings is defined by a set of torsion angles, most commonly Phi (Φ) and Psi (Ψ). cnrs.frnih.gov For a typical O-glycosidic bond, these angles describe the rotation around the C1-O and O-Cx bonds, respectively. cnrs.fr The conformational space available to the glycosidic linkage is often visualized using a Ramachandran-type plot, which maps the energy as a function of Φ and Ψ.

For β-linked disaccharides, specific inter-residue interactions, such as hydrogen bonds, can significantly influence the preferred linkage conformation. nsf.govacs.org For example, in many β-(1→4) linked disaccharides, an intramolecular hydrogen bond between the O3 proton of one residue and the ring oxygen (O5') of the adjacent residue is commonly observed in crystal structures and influences the solution conformation. nsf.govresearchgate.net While specific data for an oligosaccharide of this compound is scarce, the principles of linkage analysis are universal. The study of a C-disaccharide containing a β-D-gulo-furanose derivative involved characterizing the C-glycosidic linkage, where the principles of conformational restriction and the use of NMR and computational tools to define the orientation of the linked rings remain central. acs.orgnih.gov

Table 2: Torsion Angles Defining Glycosidic Linkages
Torsion AngleAtoms Defining the Angle (Heavy Atom Definition)DescriptionTypical Method of Determination
Phi (Φ)O5'-C1'-O-CxDescribes rotation around the anomeric carbon to glycosidic oxygen bond.NMR (J-couplings, NOEs), X-ray Crystallography, MD/DFT Calculations.
Psi (Ψ)C1'-O-Cx-C(x-1)Describes rotation around the glycosidic oxygen to the aglycone carbon bond.NMR (J-couplings, NOEs), X-ray Crystallography, MD/DFT Calculations.
Omega (ω)O5-C5-C6-O6 (for 1→6 linkages)Describes rotation around the C5-C6 bond of the aglycone.NMR (J-couplings, NOEs), X-ray Crystallography, MD/DFT Calculations.

Note: The specific atoms depend on the linkage type (e.g., 1→4, 1→6). The definitions provided are for a generic 1→x linkage. cnrs.fr

Analysis of Inter- and Intra-molecular Hydrogen Bonding Networks

Hydrogen bonds are critical non-covalent interactions that play a major role in determining the structure, stability, and function of carbohydrates. jchemrev.com These interactions can be categorized as either intramolecular (within the same molecule) or intermolecular (between separate molecules). libretexts.org

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds form between the sugar molecule and surrounding molecules, most notably the solvent. jchemrev.com In aqueous solution, the hydroxyl groups of this compound act as both hydrogen bond donors and acceptors, forming a dynamic and extensive network with water molecules. metu.edu.tr This solvation shell is crucial for the sugar's solubility and also influences its conformational preferences. The competition between the formation of intramolecular hydrogen bonds and intermolecular hydrogen bonds with the solvent is a key factor in determining the dominant solution-state structure. The strength of these interactions can be studied computationally and inferred experimentally through techniques like NMR, where the chemical shifts of hydroxyl protons can be sensitive to their hydrogen-bonding status. jchemrev.commdpi.com

Computational Analysis of Solvent Effects on Conformational Preferences

The conformational preferences of flexible molecules like this compound can be significantly influenced by the solvent environment. acs.org Computational chemistry provides powerful tools to investigate these effects by modeling the solvent either implicitly or explicitly. mdpi.com

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ulpgc.es This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. Calculations using implicit models can predict how the relative energies of different conformers change when moving from the gas phase to a solvent, thereby shifting the conformational equilibrium. rsc.org For example, polar solvents tend to stabilize conformers with larger dipole moments.

Explicit Solvent Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules in a simulation box. mdpi.com This method is most commonly employed in Molecular Dynamics (MD) simulations. nih.govresearchgate.net Explicit models are computationally more demanding but provide a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonding networks and their dynamic nature. acs.org Studies on related monosaccharides have shown that explicitly including water molecules can significantly alter the predicted conformational landscape compared to gas-phase or implicit solvent calculations, highlighting the crucial role of specific hydrogen bonds. rsc.org

The choice of solvent can alter the balance between intramolecular and intermolecular hydrogen bonds, directly impacting the stability of different ring puckers and side-group orientations. acs.org Therefore, accurate computational analysis of a furanose sugar requires careful consideration of the solvent environment.

Table 3: Computational Models for Analyzing Solvent Effects
Model TypeDescriptionAdvantagesLimitations
Implicit (Continuum)Solvent is modeled as a continuous dielectric medium (e.g., PCM).Computationally fast; good for assessing bulk electrostatic effects.Does not account for specific, local interactions like hydrogen bonds. rsc.org
ExplicitIndividual solvent molecules are included in the simulation box (e.g., in MD).Provides a detailed view of specific solute-solvent interactions (e.g., H-bonds); more physically realistic.Computationally expensive; requires longer simulation times for proper sampling.
QM/MMA hybrid approach where the solute is treated with quantum mechanics and the solvent with molecular mechanics.Balances accuracy for the solute with computational efficiency for the large solvent environment.Requires careful parameterization of the interface between QM and MM regions. mdpi.com

Advanced Trajectory Analysis (e.g., Principal Component Analysis, clustering techniques)

Molecular dynamics (MD) simulations generate vast datasets in the form of trajectories, which describe the positions of all atoms in a system over time. nih.gov To extract meaningful information about the large-scale, collective motions from these complex datasets, advanced analysis techniques such as Principal Component Analysis (PCA) and clustering are employed. mpg.dersc.org

Principal Component Analysis (PCA): PCA is a statistical method used to simplify the complexity of the MD trajectory data. researchgate.net It works by transforming the high-dimensional conformational space into a new set of coordinates, called principal components (PCs) or eigenvectors. These PCs are ordered such that the first PC (PC1) describes the largest-amplitude motion in the system, PC2 describes the second largest, and so on. mpg.de By projecting the trajectory onto the first few PCs, it is possible to visualize the dominant, collective dynamics of the molecule, such as the flexing of the furanose ring or the rotation of side chains, which are often hidden by small, random thermal fluctuations. researchgate.net The corresponding eigenvalues indicate the contribution of each PC to the total atomic motion.

Clustering Techniques: Clustering is a method used to group similar conformations from an MD trajectory into a smaller number of representative states. mdanalysis.org Algorithms analyze the trajectory frames and partition them into clusters based on a similarity metric, such as the root-mean-square deviation (RMSD) of atomic positions. This analysis simplifies the conformational landscape into a set of discrete, populated states and can reveal the major conformations that the molecule adopts during the simulation, providing a clearer picture of the conformational equilibrium.

While specific PCA or clustering studies on this compound are not prominent in the literature, these are standard and powerful techniques for analyzing the dynamics of any flexible carbohydrate to understand its functionally relevant motions. rsc.orgnih.gov

Table 4: Illustrative Example of PCA Results from a Hypothetical MD Simulation
Principal Component (PC)Percentage of Total Variance (%)Description of Motion
PC145.8Dominant ring puckering motion (e.g., North-South interconversion).
PC221.3Rotation of the exocyclic hydroxymethyl group.
PC39.5Coupled motion of the ring and C1-hydroxyl group.
Remaining PCs23.4Smaller amplitude, localized fluctuations.

Note: This table is for illustrative purposes to explain how PCA results are interpreted. mpg.deresearchgate.net

Biochemical Roles and Glycobiological Implications

Enzymatic Mechanisms of Degradation and Turnover

The absence of naturally occurring beta-D-gulofuranose-containing glycoconjugates corresponds with a lack of information on enzymes that would catalyze their degradation.

There are no known or characterized enzymes specifically designated as beta-D-gulofuranosidases in the scientific literature. Consequently, no catalytic mechanisms for the hydrolysis of a beta-D-gulofuranosidic linkage have been described. In stark contrast, enzymes that specifically hydrolyze beta-D-galactofuranosides, known as β-D-galactofuranosidases (Galf-ases), have been isolated, purified, and characterized from various microorganisms, particularly fungi like Penicillium fellutanum and Aspergillus niger. sruc.ac.uknih.gov These enzymes demonstrate specificity for the galacto-configuration and are not reported to have activity on other hexofuranosides.

Given that this compound has not been identified in natural polysaccharides, the substrate specificity and recognition mechanisms of glycoside hydrolases for this particular sugar have not been studied. Glycoside hydrolases are a broad class of enzymes with carefully defined specificities for the sugar moiety and the glycosidic linkage. nih.gov Research into these enzymes focuses on biologically relevant substrates such as glucans, mannans, and galactans. osti.govresearchgate.net Without a natural substrate to investigate, the potential interaction of any glycoside hydrolase with a gulofuranose-containing polymer remains purely speculative and undocumented.

Structural Biology of this compound-Processing Enzymes (e.g., active site elucidation, enzyme-substrate complex modeling)

The structural understanding of enzymes that specifically process this compound is still an emerging area of glycobiology. Direct crystallographic evidence for a dedicated gulofuranosidase is limited; however, a wealth of knowledge from the broader class of glycoside hydrolases (GHs) that act on furanosides provides a strong basis for structural and mechanistic predictions. acs.orgcazypedia.org These enzymes are critical for cleaving glycosidic bonds and are classified into families based on sequence similarity, which often reflects a shared structural fold and catalytic mechanism. cazypedia.org

Glycoside hydrolases that act on furanosides typically feature an active site in the form of a pocket or cleft. acs.orgnih.gov The catalytic machinery almost universally consists of a pair of acidic residues, such as aspartate or glutamate, which function as a general acid/base and a nucleophile. nih.govmdpi.comnih.gov These residues are positioned with high precision to facilitate hydrolysis of the glycosidic bond, resulting in either retention or inversion of the anomeric stereochemistry. cazypedia.orgmdpi.com

Enzyme-Substrate Complex Modeling

In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how this compound binds to putative processing enzymes. slideshare.nettheses.czresearchgate.netnih.gov Such models are built by homology to known furanosidase structures, such as β-galactosidases or β-mannosidases. nih.gov

Modeling of a this compound substrate within a hypothetical GH active site would reveal key interactions necessary for binding and catalysis:

Catalytic Residues: The model would confirm the proximity of the catalytic dyad (e.g., Glu/Asp) to the anomeric carbon of the gulofuranose ring, poised for nucleophilic attack or proton donation. nih.govbiointerfaceresearch.com

Hydrogen Bonding Network: The unique stereochemistry of this compound's hydroxyl groups would be stabilized by a specific network of hydrogen bonds with polar and charged amino acid side chains (e.g., Gln, Asn, Arg, His) within the active site.

Hydrophobic Interactions: Aromatic residues like tryptophan, tyrosine, and phenylalanine are often found in active sites where they engage in CH-π stacking interactions with the sugar ring, helping to correctly orient the substrate for catalysis. biointerfaceresearch.com

These computational models serve as powerful hypotheses that can be tested experimentally through site-directed mutagenesis to validate the functional role of key residues. researchgate.net

Molecular Recognition and Ligand-Receptor Interactions

The distinct three-dimensional arrangement of hydroxyl groups on the this compound ring presents a unique epitope for molecular recognition by glycan-binding proteins, particularly lectins. nih.govnih.gov This recognition is a cornerstone of cellular communication and signaling.

Investigations of Glycan-Binding Proteins (Lectins) Specific for Gulofuranose Motifs

While lectins specific for common sugars like mannose and galactose are well-characterized, naturally occurring lectins with high specificity for the rare sugar gulofuranose have not been extensively documented. nih.govnih.gov However, the search for such binding partners is an active field. The discovery of lectins that recognize the related five-membered ring sugar, galactofuranose (Galf), suggests that gulofuranose-specific lectins may exist in nature or could be engineered. nih.gov For example, neolectins have been successfully bioengineered from galactofuranose-processing enzymes to create specific Galf-binding proteins. nih.gov A similar strategy could potentially be applied to create probes for gulofuranose. The identification of novel lectins from diverse sources, such as marine invertebrates, which possess unique structural features, may also lead to the discovery of gulofuranose-binding proteins. researchgate.netmdpi.com

Role of this compound in the "Sugar Code" and Cellular Signaling

The "sugar code" refers to the concept that the immense structural diversity of glycans encodes biological information that is interpreted by lectins to mediate cellular events. upenn.edu The incorporation of unusual monosaccharides like this compound into cell surface glycoconjugates would dramatically increase the complexity and information content of this code. If displayed on the cell surface, gulofuranose motifs could act as highly specific ligands for endogenous lectins, triggering signaling cascades involved in processes like cell adhesion, immune modulation, or development. They could also serve as recognition sites for pathogens, where microbial lectins might bind to host-cell gulofuranose to initiate infection. mdpi.comfrontiersin.org

Probing the Structural Determinants of Glycan-Protein Recognition

The specificity of glycan-protein interactions is governed by a precise set of structural determinants. nih.govnih.gov High-resolution methods like X-ray crystallography are the primary means of visualizing these interactions at the atomic level. researchgate.netnih.govnih.govcore.ac.uk Although a crystal structure of a lectin in complex with this compound is not yet available, the principles of recognition can be inferred from structures of lectins bound to other monosaccharides.

The key interactions that would define the specific recognition of this compound include:

Hydrogen Bonds: A highly coordinated network of hydrogen bonds between the sugar's hydroxyl groups and the protein's amino acid side chains and backbone atoms.

Hydrophobic (CH-π) Interactions: The stacking of the furanose ring against the aromatic side chains of tryptophan, tyrosine, or phenylalanine residues in the binding pocket is a common feature that helps to orient the sugar. core.ac.uk

Water-Mediated Bridges: Structured water molecules often mediate interactions between the glycan and the protein, adding a layer of adaptability and specificity to the binding interface. core.ac.uk

Metal Ion Coordination: In some lectins (like C-type lectins), a calcium ion plays a direct role in coordinating with the sugar's hydroxyl groups, contributing significantly to the binding affinity. frontiersin.org

The following table summarizes the likely determinants for this compound recognition by a hypothetical lectin.

Interaction TypeGulofuranose Group InvolvedCommon Protein ResiduesSignificance in Recognition
Direct Hydrogen Bonds Hydroxyl groups (-OH) at C2, C3, C5Asp, Glu, Asn, Gln, Arg, HisDefines specificity and contributes strongly to binding affinity.
CH-π Stacking Furanose ring faceTrp, Tyr, PheOrients the sugar within the binding site through hydrophobic and van der Waals forces. core.ac.uk
Water-Mediated H-Bonds Hydroxyl groups (-OH)Polar/charged residuesIncreases binding site plasticity and helps satisfy the hydrogen-bonding potential of both partners. core.ac.uk
Metal Coordination Vicinal hydroxyl groupsAsp, Glu, Asn (via Ca2+)In C-type lectins, this provides critical coordination points for high-affinity binding.

Dynamic Aspects of Molecular Recognition at the Binding Interface

Molecular recognition is not a static lock-and-key event but a dynamic process involving conformational changes in both the glycan and the protein. researchgate.netnih.govbohrium.comresearchgate.net Sugars in solution are flexible and exist as an ensemble of different conformations. rsc.org The protein may bind to one of these pre-existing conformations (conformational selection) or the binding event may induce a conformational change in both molecules to achieve an optimal fit (induced fit). bohrium.com

Molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for studying these dynamic aspects. nih.govnih.govjst.go.jpresearchgate.net MD simulations can model the binding process at an atomic level, revealing how the flexible furanose ring of gulofuranose might pucker and adapt upon entering the protein's binding site. researchgate.netnih.gov NMR can provide information on the dynamics of the protein and the ligand in both the free and bound states, identifying which parts of the molecules are involved in the interaction and how their flexibility changes upon complex formation. nih.gov Understanding these dynamic features is crucial for a complete picture of molecular recognition and for the rational design of glycomimetic drugs.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing β-D-gulofuranose with high purity, and how can side products be minimized?

  • Methodological Answer : Synthesis typically involves protecting group strategies to stabilize the furanose form. For example, acetylation of D-gulose under acidic conditions (e.g., acetic anhydride/H2_2SO4_4) followed by selective deprotection. Side products like pyranose forms or anomers can be minimized using kinetic control (low-temperature crystallization) and monitored via 1^{1}H NMR (anomeric proton analysis at δ 5.1–5.5 ppm for β-furanose) . Purity is validated using HPLC with a polar stationary phase (e.g., NH2_2-modified silica) and refractive index detection .

Q. How can researchers confirm the structural identity of β-D-gulofuranose using spectroscopic methods?

  • Methodological Answer : Combine 1^{1}H/13^{13}C NMR, IR, and mass spectrometry. Key NMR signals include:

  • 1^{1}H: Anomeric proton at δ ~5.3 ppm (doublet, J1,2J_{1,2} ≈ 3–4 Hz for β-configuration).
  • 13^{13}C: C1 at ~105–110 ppm (characteristic of furanose ring).
    IR shows C-O-C stretching (~1,100 cm1^{-1}) and hydroxyl peaks (3,300–3,500 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+Na]+^+ .

Q. What are the best practices for assessing the thermodynamic stability of β-D-gulofuranose in aqueous solutions?

  • Methodological Answer : Use polarimetry or 1^{1}H NMR to monitor mutarotation over time. Prepare solutions in D2_2O at varying pH (2–10) and temperatures (25–60°C). Rate constants (kk) for ring interconversion are calculated using first-order kinetics. Stability is pH-dependent; acidic conditions favor furanose ring retention, while alkaline conditions promote pyranose formation .

Advanced Research Questions

Q. How can discrepancies in reported biological activity of β-D-gulofuranose across studies be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of existing data with strict inclusion criteria (e.g., purity ≥95%, standardized bioassay protocols). Variables like solvent (DMSO vs. aqueous buffers) or cell line specificity (e.g., HEK293 vs. HeLa) often explain contradictions. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .

Q. What strategies are effective for elucidating the role of β-D-gulofuranose in carbohydrate-protein interactions using computational models?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS). Parameterize the force field (e.g., CHARMM36) to account for furanose ring flexibility. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) .

Q. How should researchers design experiments to resolve conflicting data on the metabolic pathways involving β-D-gulofuranose in plant systems?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C-glucose tracing) coupled with LC-MS/MS to track incorporation into downstream metabolites. Compare wild-type and knockout plant models (e.g., Arabidopsis) to identify enzymes specific to gulofuranose metabolism. Replicate studies under controlled growth conditions (light, temperature) to minimize environmental variability .

Q. What methodologies are recommended for analyzing the stereochemical outcomes of β-D-gulofuranose derivatization reactions?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives. For enantiomeric excess (ee) determination, use Mosher’s ester analysis via 19^{19}F NMR or circular dichroism (CD) spectroscopy. X-ray crystallography of derivatives provides absolute configuration confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.